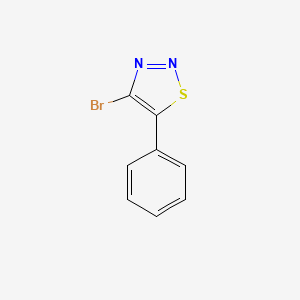

4-Bromo-5-phenylthiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

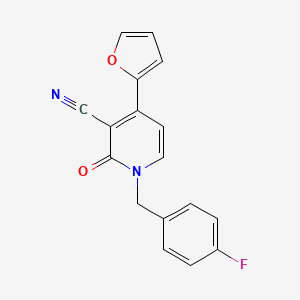

4-Bromo-5-phenylthiadiazole is an organic compound that has been the subject of extensive research in recent years. It is a compound with the molecular formula C8H5BrN2S and a molecular weight of 241.11. The IUPAC name for this compound is 4-bromo-5-phenyl-1H-1lambda3-thiazole-2-carbaldehyde .

Molecular Structure Analysis

The molecular structure of this compound involves a thiadiazole ring attached to a phenyl group and a bromine atom . Further analysis of the molecular structure could provide insights into its reactivity and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of compounds containing the 4-Bromo-5-phenylthiadiazole moiety or related structures have been extensively studied. These compounds often exhibit significant biological and chemical properties due to their unique structures. For example, the synthesis of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one demonstrated notable antimicrobial activities against various bacteria and showed high antileishmanial activity (Ustabaş et al., 2020).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of derivatives of this compound. These compounds were synthesized and tested against various microbial strains, showing varying degrees of activity. The antimicrobial evaluation of some 5-aryl-2-[N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazoles revealed weak activity against Staphylococcus aureus and Staphylococcus epidermidis (Ates et al., 1998).

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives, including those related to this compound, have been investigated, showing promising results. A study discussed the anti-inflammatory characteristics of a new family of 2,5-disubstituted 1,3,4-oxadiazole compounds, highlighting the significant potential of these derivatives in developing new anti-inflammatory agents (Santhanalakshmi K. et al., 2022).

Material Science Applications

Compounds containing this compound units have also been explored for their applications in material science, such as in the development of photochromic materials and as corrosion inhibitors. For instance, the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium have been studied, demonstrating the compound's efficacy in protecting against corrosion (Bouklah et al., 2006).

Safety and Hazards

Safety data for 4-Bromo-5-phenylthiadiazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, mist, or gas, and to use only outdoors or in a well-ventilated area .

Zukünftige Richtungen

Research on thiadiazole derivatives, including 4-Bromo-5-phenylthiadiazole, is ongoing, with a focus on their synthesis and potential biological activities . Future research directions could include further exploration of the synthesis methods, reactivity, and potential applications of this compound and its derivatives .

Wirkmechanismus

Target of Action

Thiadiazole derivatives, which include 4-Bromo-5-phenylthiadiazole, have been studied for their anticancer properties . They are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . .

Mode of Action

This interaction could lead to a broad spectrum of biological activities .

Biochemical Pathways

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

Thiadiazole derivatives are known to cross cellular membranes, which suggests they may be well absorbed and distributed in the body .

Result of Action

Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

4-bromo-5-phenylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-7(12-11-10-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWACJTXPBRDPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2529729.png)

![6-(4-Chlorophenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529733.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-difluorophenyl)methanone](/img/structure/B2529735.png)

![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylprop-2-enamide](/img/structure/B2529739.png)

![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)

![Diethyl 5-(2-(thieno[2,3-d]pyrimidin-4-ylthio)acetamido)isophthalate](/img/structure/B2529743.png)

![5-chloro-N-[3-(cyclohexylmethyl)-1H-pyrazol-5-yl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2529745.png)